methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate
CAS No.: 112289-92-6
Cat. No.: VC0133024
Molecular Formula: C₄₆H₅₂N₂O₁₇
Molecular Weight: 904.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112289-92-6 |
|---|---|
| Molecular Formula | C₄₆H₅₂N₂O₁₇ |
| Molecular Weight | 904.91 |
| IUPAC Name | methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate |
| Standard InChI | InChI=1S/C46H52N2O17/c1-25(44(55)56-6)60-40-36(47-26(2)49)45(59-22-31-17-11-8-12-18-31)63-34(23-57-21-30-15-9-7-10-16-30)38(40)65-46-37(48-42(53)32-19-13-14-20-33(32)43(48)54)41(62-29(5)52)39(61-28(4)51)35(64-46)24-58-27(3)50/h7-20,25,34-41,45-46H,21-24H2,1-6H3,(H,47,49)/t25-,34-,35-,36-,37-,38-,39-,40-,41-,45+,46+/m1/s1 |
| SMILES | CC(C(=O)OC)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[...]-oxan-4-yl]oxypropanoate |
| Molecular Formula | C₄₃H₅₃NO₁₉ |
| Molecular Weight | 947.87 g/mol |
| Structure Description | A glycosidic structure containing multiple acetyl groups and a phthalimide moiety. |
Structural Features
The compound contains several notable structural components:
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Glycosidic Backbone: The molecule features two sugar-like oxane rings with stereochemical specificity at multiple chiral centers.
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Acetyl Groups: Multiple acetyl groups provide stability and hydrophobic characteristics to certain regions of the molecule.
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Phthalimide Moiety: This portion contributes to the molecule’s potential biological activity due to its aromatic and electron-withdrawing properties.
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Benzyl Ether Groups: These groups enhance the lipophilicity of the compound.
Potential Applications
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Pharmaceutical Research:
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The presence of a phthalimide group suggests potential applications in drug development, particularly as a precursor for biologically active compounds.
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The glycosidic structure may mimic natural substrates in enzymatic processes.
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Biochemical Studies:
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Could serve as a probe for studying carbohydrate-protein interactions due to its sugar-like moieties.
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Synthetic Chemistry:
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The compound’s complex structure makes it a candidate for exploring synthetic methodologies involving glycosidic linkages and stereoselective reactions.
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Challenges in Research
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Synthesis:
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The compound’s synthesis involves multiple stereoselective steps and protection/deprotection strategies for hydroxyl groups.
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Characterization:
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Advanced techniques such as NMR (nuclear magnetic resonance), LC-MS (liquid chromatography-mass spectrometry), and X-ray crystallography are required to confirm its structure.
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Research Findings
While specific biological activities or uses for this compound were not identified in the provided data, structurally similar compounds have been explored for:
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Enzyme inhibition studies.
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Anti-inflammatory or antimicrobial activities.
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Use as intermediates in the synthesis of complex natural products.
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